Cas no 893760-43-5 (4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one)

4-Amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with an amino group and a 4-methoxyphenyl moiety. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The presence of both amino and methoxy groups enhances its reactivity, enabling further functionalization for targeted applications. Its well-defined chemical properties make it suitable for use in synthetic intermediates or as a precursor in the design of enzyme inhibitors or receptor modulators. The compound’s stability and purity are critical for reproducible results in research settings.
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one structure
893760-43-5 structure
Product name:4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
CAS No:893760-43-5
MF:C11H11N3O2
Molecular Weight:217.223942041397
MDL:MFCD08052636
CID:4658916
PubChem ID:18801825

4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 4-Amino-6-(4-methoxyphenyl)pyridazin-3(2{H})-one
    • 4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
    • 3(2H)-Pyridazinone, 4-amino-6-(4-methoxyphenyl)-
    • MDL: MFCD08052636
    • インチ: 1S/C11H11N3O2/c1-16-8-4-2-7(3-5-8)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15)
    • InChIKey: CILMMHOBAJASSR-UHFFFAOYSA-N
    • SMILES: C1(=O)NN=C(C2=CC=C(OC)C=C2)C=C1N

4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23568-10G
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5 95%
10g
¥ 9,028.00 2023-04-13
Enamine
EN300-238152-0.05g
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5 95%
0.05g
$612.0 2024-06-19
Enamine
EN300-238152-1.0g
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5 95%
1.0g
$728.0 2024-06-19
Chemenu
CM542129-1g
4-Amino-6-(4-methoxyphenyl)pyridazin-3(2H)-one
893760-43-5 97%
1g
$843 2023-02-18
Life Chemicals
F1967-0198-0.5g
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5 95%
0.5g
$376.0 2023-09-06
Life Chemicals
F1967-0198-1g
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5 95%
1g
$667.0 2023-09-06
Enamine
EN300-238152-0.25g
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5 95%
0.25g
$670.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23568-1G
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5 95%
1g
¥ 2,013.00 2023-04-13
Enamine
EN300-238152-1g
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5
1g
$728.0 2023-09-15
Enamine
EN300-238152-10g
4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one
893760-43-5
10g
$3131.0 2023-09-15

4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one 関連文献

4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-oneに関する追加情報

Recent Advances in the Study of 4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS: 893760-43-5)

The compound 4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS: 893760-43-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, characterized by its pyridazinone core, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and mechanisms of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of 4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one to enhance its bioavailability and therapeutic efficacy. Researchers have employed various synthetic strategies, including multi-step organic reactions and green chemistry approaches, to achieve high yields and purity. Notably, a study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis method that significantly reduced reaction times and improved scalability, making it a promising candidate for industrial production.

Pharmacological investigations have revealed that 4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one exhibits potent inhibitory activity against several key enzymes involved in inflammatory and oncogenic pathways. In vitro and in vivo studies have shown that this compound selectively targets cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting its potential as a dual-action anti-inflammatory and anti-cancer agent. These findings were corroborated by a recent preclinical trial, where the compound demonstrated significant reduction in tumor growth and inflammation markers in murine models.

Further mechanistic studies have elucidated the molecular interactions of 4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one with its biological targets. X-ray crystallography and molecular docking simulations have provided insights into the binding modes and structural requirements for activity. These studies highlight the importance of the methoxyphenyl and amino groups in mediating interactions with the active sites of target enzymes, offering a framework for future structure-activity relationship (SAR) studies.

Despite these promising results, challenges remain in the development of 4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one as a therapeutic agent. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed in subsequent research. Ongoing clinical trials are expected to provide further data on its safety and efficacy in humans, paving the way for potential regulatory approval.

In conclusion, 4-amino-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-one (CAS: 893760-43-5) represents a promising scaffold for the development of novel therapeutics. Its multifaceted pharmacological profile and synthetic accessibility make it a valuable candidate for further investigation. Future research should focus on addressing the current limitations and exploring its applications in other disease models, thereby expanding its therapeutic potential.

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Amadis Chemical Company Limited
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